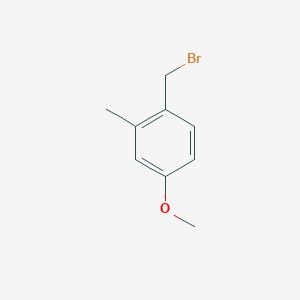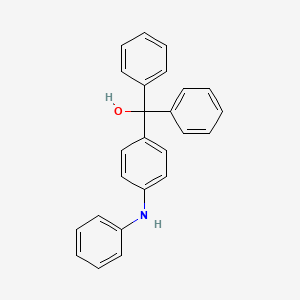
1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
概要
説明
1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPTU and has a molecular formula of C11H16N2OS. DMPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
The mechanism of action of DMPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMPTU has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It also inhibits the production of inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. DMPTU has been shown to activate the Nrf2 signaling pathway, which induces the expression of antioxidant enzymes and protects against oxidative stress-induced damage.
Biochemical and Physiological Effects:
DMPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. DMPTU also inhibits angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. DMPTU has been shown to decrease the levels of reactive oxygen species, which are harmful molecules that can damage cells and contribute to disease development. DMPTU has also been shown to decrease the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
DMPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMPTU has been extensively studied for its potential therapeutic applications, and its mechanism of action and biochemical effects have been well characterized. However, DMPTU also has some limitations for lab experiments. It has low solubility in water, which can limit its use in cell culture experiments. DMPTU also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
For DMPTU research include optimizing its synthesis method to improve its solubility and bioavailability, studying its effectiveness in animal models of disease, and investigating its potential as a combination therapy with other anticancer or anti-inflammatory agents. DMPTU may also have potential as a diagnostic tool for cancer, as it has been shown to selectively accumulate in tumor cells. Further research is needed to determine the full potential of DMPTU as a therapeutic agent.
Conclusion:
In conclusion, DMPTU is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPTU has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. DMPTU has shown promising results in preclinical studies as an anti-tumor, anti-inflammatory, and neuroprotective agent. However, further research is needed to determine its potential as a therapeutic agent, including optimization of its synthesis method, investigation of its effectiveness in animal models of disease, and potential combination therapies.
科学的研究の応用
DMPTU has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMPTU has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. Additionally, DMPTU has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. DMPTU has also been studied for its potential as a neuroprotective agent, as it protects against neuronal damage induced by oxidative stress.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-4-10(9(2)7-8)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUWVKXOYGADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365261 | |
| Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
CAS RN |
52266-55-4 | |
| Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYETHYL)-3-(2,4-XYLYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

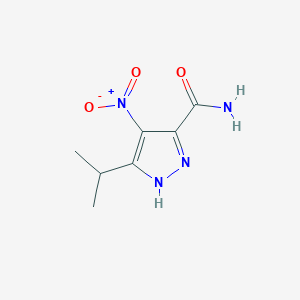
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B3270097.png)



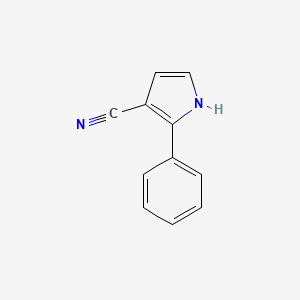
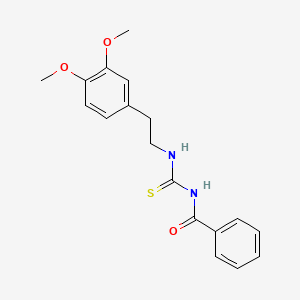
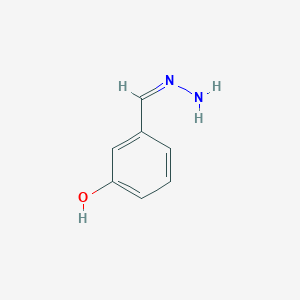

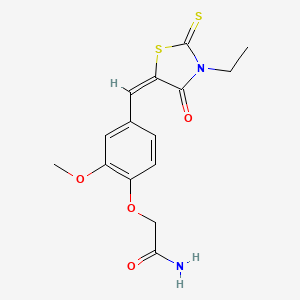

![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)
